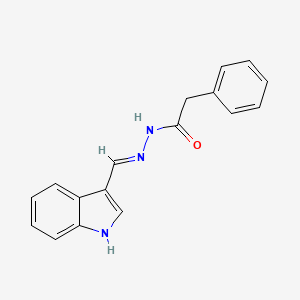

N'-(1H-indol-3-ylmethylene)-2-phenylacetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(1H-Indol-3-ylmethylen)-2-phenylacetohydrazid ist eine chemische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind aufgrund ihrer breiten Palette an biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin von Bedeutung. Diese Verbindung zeichnet sich durch das Vorhandensein eines Indolringsystems aus, das ein häufiges Strukturmotiv in vielen Naturprodukten und Pharmazeutika ist.

Herstellungsmethoden

Die Synthese von N’-(1H-Indol-3-ylmethylen)-2-phenylacetohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 1H-Indol-3-carbaldehyd und 2-Phenylacetohydrazid. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators unter Rückflussbedingungen durchgeführt. Die Reaktion kann wie folgt dargestellt werden:

1H-Indol-3-carbaldehyd+2-Phenylacetohydrazid→N’-(1H-Indol-3-ylmethylen)-2-phenylacetohydrazid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-16 involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate to form an indolyl hydrazide intermediate. This intermediate is then reacted with various substituted benzaldehydes to yield the final hydrazone compound. The reaction conditions typically include refluxing in ethanol or methanol as solvents, with reaction times ranging from several hours to overnight .

Industrial Production Methods: While specific industrial production methods for antiproliferative agent-16 are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Analyse Chemischer Reaktionen

N’-(1H-Indol-3-ylmethylen)-2-phenylacetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Hauptprodukte, die aus der Oxidation gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.

Substitution: Der Indolring in der Verbindung kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Halogenierung, Nitrierung oder Sulfonierung, abhängig von den verwendeten Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

N’-(1H-Indol-3-ylmethylen)-2-phenylacetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Indolderivate, einschließlich dieser Verbindung, werden auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, Antikrebs- und entzündungshemmende Eigenschaften.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.

Industrie: Indolderivate werden bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N’-(1H-Indol-3-ylmethylen)-2-phenylacetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren, was zu verschiedenen biologischen Wirkungen führt. So ist bekannt, dass Indolderivate die Aktivität von Enzymen, die an der Entzündung beteiligt sind, wie z. B. Cyclooxygenase und Lipoxygenase, modulieren und auch mit Rezeptoren im zentralen Nervensystem interagieren können.

Wirkmechanismus

The mechanism by which antiproliferative agent-16 exerts its effects involves its binding to nuclear DNA in cancer cells. This binding leads to the formation of DNA lesions, which disrupt the normal function of the DNA and inhibit cell division. The compound also induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, it interferes with various cellular pathways, including those involving reactive oxygen species and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

N’-(1H-Indol-3-ylmethylen)-2-phenylacetohydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N’-(1H-Indol-3-ylmethylen)benzohydrazid: Diese Verbindung hat eine ähnliche Struktur, aber mit einem Benzohydrazid-Rest anstelle eines Phenylacetohydrazid-Rests.

N’-(1H-Indol-3-ylmethylen)-2-methylbenzohydrazid: Diese Verbindung hat eine Methylgruppe am Benzohydrazid-Rest, was ihre chemischen und biologischen Eigenschaften beeinflussen kann.

(1H-Indol-3-yl)methanamin: Diese Verbindung hat einen Indolring mit einer Methanamingruppe, was zu unterschiedlicher Reaktivität und Anwendungen führen kann.

Die Einzigartigkeit von N’-(1H-Indol-3-ylmethylen)-2-phenylacetohydrazid liegt in seiner spezifischen Struktur, die im Vergleich zu anderen Indolderivaten besondere chemische und biologische Eigenschaften verleiht .

Eigenschaften

Molekularformel |

C17H15N3O |

|---|---|

Molekulargewicht |

277.32 g/mol |

IUPAC-Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide |

InChI |

InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12+ |

InChI-Schlüssel |

VDNPCDIEIGAGRI-XDHOZWIPSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CNC3=CC=CC=C32 |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696497.png)

![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696498.png)

![N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B11696508.png)

![ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696518.png)

![(3E)-1-(4-tert-butylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696527.png)

![N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide](/img/structure/B11696535.png)

![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)

![N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11696544.png)

![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)

![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)

![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)